Ethenesulfonyl fluoride

Catalog No.
S662041
CAS No.
677-25-8
M.F
C2H3FO2S
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethenesulfonyl fluoride

CAS Number

677-25-8

Product Name

Ethenesulfonyl fluoride

IUPAC Name

ethenesulfonyl fluoride

Molecular Formula

C2H3FO2S

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C2H3FO2S/c1-2-6(3,4)5/h2H,1H2

InChI Key

BYPHZHGVWNKAFC-UHFFFAOYSA-N

SMILES

C=CS(=O)(=O)F

Canonical SMILES

C=CS(=O)(=O)F

Michael Acceptor in Organic Synthesis

ESF is widely recognized as a highly efficient Michael acceptor, readily undergoing nucleophilic addition reactions with various nucleophiles, particularly amines and thiols. This characteristic makes it a valuable tool for constructing new carbon-carbon and carbon-heteroatom bonds in organic synthesis.

One prominent example is its application in the development of "SuFEx click chemistry," a powerful technique for the rapid and selective formation of complex molecules. ESF's exceptional reactivity allows for efficient conjugation with diverse biomolecules containing nucleophilic groups, facilitating the creation of functional probes and drug candidates [].

Radiolabeling in Bioconjugation

The presence of a fluorine atom in ESF offers additional value in radiolabeling, a crucial technique for studying biological processes. Researchers have successfully synthesized radiolabeled ESF ([18F]ESF) and utilized it for the conjugation of peptides and proteins. This approach holds promise for developing novel radiotracers for Positron Emission Tomography (PET) imaging, potentially aiding in disease diagnosis and drug discovery [].

Exploration of New Synthetic Methods

Ongoing research is exploring the potential of ESF in developing novel and efficient synthetic methods. Recent studies have demonstrated the use of ESF in the synthesis of:

  • β-Arylethenesulfonyl fluorides via the palladium(II) acetate-catalyzed Heck-Matsuda reaction [].
  • Bisalkylsulfonyl fluoride (BSF) monomers through Michael addition with amines/anilines, applicable in the synthesis of polysulfonates [].
  • Cyclobutane-fused pyridinyl sulfonyl fluorides by photocatalytic [2 + 2] cycloaddition with pyridones or isoquinolones [].

Ethenesulfonyl fluoride is a sulfur(VI) compound characterized by its unique reactivity and versatility in organic synthesis. It is recognized as a significant sulfur(VI) hub, particularly in the context of sulfur(VI) fluoride exchange reactions, known as SuFEx click chemistry. This compound has gained attention for its ability to form stable bonds with various nucleophiles, making it an essential reagent in modern synthetic chemistry .

Ethenesulfonyl fluoride exhibits remarkable reactivity, functioning primarily as a Michael acceptor. It can undergo various chemical transformations, including:

  • Nucleophilic Addition: Ethenesulfonyl fluoride readily reacts with nucleophiles, such as thiols and amines, leading to the formation of sulfonamide derivatives.
  • Cycloaddition: It can participate in cyclobutane formation when reacted with dimethyl diazomalonate, showcasing its utility in constructing complex molecular architectures .
  • SuFEx Reactions: As a sulfur(VI) hub, ethenesulfonyl fluoride is pivotal in SuFEx reactions, which enable the efficient formation of new carbon-sulfur bonds under mild conditions .

Research indicates that ethenesulfonyl fluoride possesses biological activity, particularly as an inhibitor of certain enzymes. Its ability to modify protein structures through covalent bond formation has implications for drug design and development. Studies have shown that ethenesulfonyl fluoride can effectively inhibit serine proteases and other enzyme classes by irreversibly binding to their active sites .

Several methods exist for synthesizing ethenesulfonyl fluoride:

  • On-Water Procedure: A notable method involves a two-step reaction conducted on water, where 2-chloroethanesulfonyl fluoride is synthesized through neat reactions. This approach emphasizes sustainability and efficiency in chemical processes .
  • Traditional Methods: Conventional synthetic routes include the reaction of ethylene with sulfur tetrafluoride or the fluorination of ethanesulfonic acid using fluorine gas or other fluorinating agents .

Ethenesulfonyl fluoride finds applications across various fields:

  • Organic Synthesis: Its role as a versatile reagent in creating sulfonamide derivatives and other functional groups makes it invaluable in organic chemistry.
  • Medicinal Chemistry: The compound's biological activity positions it as a potential lead compound for developing new therapeutics targeting specific enzymes.
  • Materials Science: Ethenesulfonyl fluoride is utilized in creating advanced materials through SuFEx click chemistry, facilitating the design of polymers and other materials with tailored properties .

Interaction studies involving ethenesulfonyl fluoride highlight its capacity to form covalent bonds with various nucleophiles. These interactions are crucial for understanding its mechanism of action in biological systems. Research has demonstrated that ethenesulfonyl fluoride can effectively modify proteins and other biomolecules, leading to significant changes in their function and activity .

Ethenesulfonyl fluoride stands out among similar compounds due to its unique reactivity profile and applications. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Propanesulfonyl fluorideSimilar reactivity as a sulfonyl fluorideLess efficient in SuFEx reactions compared to ethenesulfonyl fluoride
Butanesulfonyl fluorideUsed in organic synthesisLimited biological activity compared to ethenesulfonyl fluoride
Benzenesulfonyl fluorideExhibits aromatic stabilityMore selective but less versatile than ethenesulfonyl fluoride

Ethenesulfonyl fluoride's exceptional ability to participate in SuFEx reactions and its effectiveness as a Michael acceptor differentiate it from these similar compounds, making it a preferred choice for many synthetic applications .

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301+H311+H331 (97.44%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

677-25-8

Wikipedia

Ethenesulfonyl fluoride

Dates

Modify: 2023-08-15

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